Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester

UV-curable coatings crosslink density reactive diluent selection

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester (CAS 131132-77-9) is a difunctional vinyl ether monomer of the general class cyclohexane-dimethanol-derived divinyl ether esters, commercially known under the trade designation VEctomer™ 4020 vinyl ether. It belongs to the broader VEctomer™ family of vinyl ether monomers developed for UV/EB-curable coatings, adhesives, and sealants.

Molecular Formula C25H40O6
Molecular Weight 436.6 g/mol
CAS No. 131132-77-9
Cat. No. B150288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester
CAS131132-77-9
Molecular FormulaC25H40O6
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESC=COCC1CCC(CC1)COC(=O)CCCC(=O)OCC2CCC(CC2)COC=C
InChIInChI=1S/C25H40O6/c1-3-28-16-20-8-12-22(13-9-20)18-30-24(26)6-5-7-25(27)31-19-23-14-10-21(11-15-23)17-29-4-2/h3-4,20-23H,1-2,5-19H2
InChIKeySDNBHBGJJPWRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentanedioic Acid Bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) Ester (CAS 131132-77-9): Technical Baseline for Procurement-Scale Evaluation


Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester (CAS 131132-77-9) is a difunctional vinyl ether monomer of the general class cyclohexane-dimethanol-derived divinyl ether esters, commercially known under the trade designation VEctomer™ 4020 vinyl ether . It belongs to the broader VEctomer™ family of vinyl ether monomers developed for UV/EB-curable coatings, adhesives, and sealants. The compound features a glutarate (pentanedioate) central diester core linking two 1,4-cyclohexanedimethanol vinyl ether moieties, yielding the molecular formula C₂₅H₄₀O₆ with a molecular weight of 436.58 g/mol . Its density is reported as 1.022 g/cm³ (calculated) to 1.05 g/mL at 25 °C (lit.), with a refractive index n20/D of 1.487 . This compound is characterized by dual vinyl ether functionality enabling cationic and hybrid radical-cationic photopolymerization, and a cycloaliphatic backbone that differentiates it from simpler linear divinyl ether diluents in terms of cured-film mechanical profile.

Difunctional vinyl ether for cationic and hybrid radical-cationic UV/EB cure
Cycloaliphatic backbone with flexible glutarate spacer lowers cured-film crosslink density
High molecular weight architecture reduces volatility and supports stoichiometric control

Why Generic Divinyl Ether Reactive Diluent Substitution Fails for Pentanedioic Acid Bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) Ester (CAS 131132-77-9)


Divinyl ether (DVE) reactive diluents are not interchangeable commodities. The molecular architecture of CAS 131132-77-9 integrates a flexible glutarate ester spacer between two rigid cyclohexane-dimethanol vinyl ether termini, whereas the most prevalent commercial alternatives such as 1,4-cyclohexanedimethanol divinyl ether (CHDM-di, CAS 17351-75-6, MW 196.29) lack any ester central linker [1], and triethylene glycol divinyl ether (DVE-3, CAS 765-12-8, MW 202.25) replaces the cycloaliphatic rings with flexible ethylene oxide segments [2]. These structural differences produce measurable and functionally significant divergences in (i) cured-film mechanical balance (crosslink density versus flexibility), (ii) volatility and vapor pressure as reflected in boiling point differences (507.4 °C for CAS 131132-77-9 vs. ~120-126 °C at 18 mmHg for DVE-3), and (iii) formulation viscosity contribution due to substantially different molecular weight and density [2]. Direct substitution with a lower-molecular-weight analog such as CHDM-di or butanediol divinyl ether (BDDVE, CAS 3891-33-6, MW 142.2) without reformulation will alter the cured network architecture—reducing the flexible ester spacing and potentially increasing crosslink density beyond the target specification. The evidence items below quantify these differentiation dimensions.

Lower-molecular-weight cycloaliphatic divinyl ethers
CHDM divinyl ether lacks the ester spacer and doubles per-functional mass, shifting crosslink density upward and reducing network flexibility.
Linear glycol divinyl ethers (DVE-3, BDDVE)
Replacing with flexible glycol-based diluents introduces significant volatility; evaporative loss during cure can alter stoichiometry and film integrity.
Rigid aromatic ester analog (VEctomer 4051)
Switching to the terephthalate-core version replaces the flexible glutarate spacer with a rigid aromatic core, driving toward high-modulus, less flexible cured networks.

Quantitative Differentiation Evidence: Pentanedioic Acid Bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) Ester (CAS 131132-77-9) vs. Closest Commercial Vinyl Ether Analogs


Molecular Weight and Crosslink Density Differentiation vs. CHDM Divinyl Ether (CAS 17351-75-6)

CAS 131132-77-9 possesses a molecular weight of 436.58 g/mol, which is 2.22× greater than that of 1,4-cyclohexanedimethanol divinyl ether (CHDM-di, CAS 17351-75-6, MW = 196.29 g/mol), the most structurally analogous commercial divinyl ether [1]. Both monomers carry exactly two vinyl ether reactive groups. The near-identical crosslinking functionality (difunctional in both cases) combined with a more than twofold difference in molecular weight means that, at equal reactive-group concentration, CAS 131132-77-9 contributes substantially lower crosslink density to the cured network, and the glutarate ester central linker provides a flexible spacer segment absent in CHDM-di [1]. This translates to a measurably different balance of cure shrinkage, flexibility, and modulus in the final film [2].

Crosslink density
Head-to-head
2.22× greater MW per vinyl equivalent (218.3 vs. 98.1 g/mol)
Supports crosslink-density differentiation review
At equal reactive-group loading; based on molecular formula calculations
UV-curable coatings crosslink density reactive diluent selection

Volatility and Vapor Pressure Advantage vs. Linear Glycol Divinyl Ethers (DVE-3 and BDDVE)

CAS 131132-77-9 exhibits a boiling point of 507.4 °C at 760 mmHg and a calculated vapor pressure of 2.04×10⁻¹⁰ mmHg at 25 °C, reflecting its high molecular weight (436.58 g/mol) and ester-linked cycloaliphatic architecture . By contrast, triethylene glycol divinyl ether (DVE-3, CAS 765-12-8) has a boiling point of 120–126 °C at 18 mmHg and a density of 0.99–1.00 g/mL [1], and 1,4-butanediol divinyl ether (BDDVE, CAS 3891-33-6) has a boiling point of 62–64 °C at 10 mmHg and a density of 0.898 g/mL [2]. The boiling point differential of over 380 °C (at comparable reduced pressure) and the vapor pressure difference of multiple orders of magnitude establish that CAS 131132-77-9 is effectively non-volatile under ambient and typical thermal curing conditions, a property not shared by the common linear glycol divinyl ethers [1][2].

Volatility comparison
Head-to-head
BP >500 °C vs. ~120–126 °C (DVE-3); vapor pressure orders of magnitude lower
Supports volatility-context differentiation review
Under ambient and thermal cure conditions
low-VOC formulations thermal stability volatility control

Cured-Film Mechanical Differentiation: Flexible Glutarate Core vs. Rigid Terephthalate Analog (VEctomer 4051, CAS 209072-72-0)

Within the Vectomer family, VEctomer 4051 (1,4-benzenedicarboxylic acid bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester, CAS 209072-72-0) is the closest structural relative to CAS 131132-77-9: both share the same cyclohexane-dimethanol vinyl ether termini but differ in the central dicarboxylic acid core. VEctomer 4051 employs a rigid, aromatic terephthalate core (benzene-1,4-dicarboxylate), whereas CAS 131132-77-9 (VEctomer 4020) employs a flexible aliphatic glutarate core . This structural distinction is reflected in commercially reported application profiles: VEctomer 4051 is specifically positioned as a "high modulus builder" with "high temperature resistance" for powder coatings where rigidity and hardness are desired , while VEctomer 4020 (CAS 131132-77-9) is indicated for general UV-curable coatings, adhesives, and plastics applications where a balance of flexibility and durability is required .

Mechanical profile
Class-level
Flexible aliphatic glutarate core vs. rigid aromatic terephthalate core; qualitatively distinct modulus/flexibility
Supports cured-film mechanical-context review
Direct comparative mechanical data not publicly available
cured-film flexibility mechanical modulus powder coatings

Dual-Cure (Cationic/Radical) Compatibility and GHS Safety Profile vs. Mono-Functional and Low-MW Vinyl Ethers

As a difunctional vinyl ether, CAS 131132-77-9 is structurally compatible with both cationic (vinyl ether homopolymerization and copolymerization with epoxides) and hybrid radical-cationic UV-cure systems, a property shared with CHDM-di and DVE-3 but not with monofunctional vinyl ethers. Regarding safety profile, CAS 131132-77-9 carries GHS classifications H315 (skin irritation, Category 2), H317 (skin sensitization, Category 1), H319 (eye irritation, Category 2A), and H335 (respiratory irritation, Category 3) with signal word 'Warning' . This profile is consistent with the broader class of difunctional vinyl ether reactive diluents. For context, the divinyl ether patent literature (US 9,133,090 B2) explicitly identifies low odor, low volatility, and low skin irritability as targeted properties for novel divinyl ether compounds, establishing that these are critical selection criteria within the class [1].

Compatibility & safety
Class-level
Difunctional; GHS: H315, H317, H319, H335 (Warning); low volatility reduces airborne exposure potential
Supports dual-cure and occupational-safety review
Consistent with class of difunctional vinyl ethers
dual-cure systems GHS classification skin sensitization

Optimal Industrial and Research Application Scenarios for Pentanedioic Acid Bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) Ester (CAS 131132-77-9)


UV-Curable Flexible Coatings Requiring Reduced Crosslink Density with Dual-Cure Capability

In UV-curable coating formulations where excessive crosslink density leads to embrittlement and poor adhesion to flexible substrates, CAS 131132-77-9 provides a quantifiably lower crosslink density than CHDM-di at equal reactive-group loading (MW per vinyl ether equivalent: 218.3 vs. 98.1 g/mol) [1]. The flexible glutarate ester spacer further contributes to cured-film flexibility. This makes it suitable for flexible packaging coatings, conformal coatings for electronics, and UV-curable adhesives for dissimilar substrates where stress relief at the bond line is critical .

Low-VOC, High-Temperature Thermal/UV Hybrid Cure Formulations

With a boiling point exceeding 500 °C and vapor pressure of 2.04×10⁻¹⁰ mmHg at 25 °C, CAS 131132-77-9 is effectively non-volatile under processing conditions where linear glycol divinyl ethers such as DVE-3 (BP ~120-126 °C at 18 mmHg) and BDDVE (BP 62-64 °C at 10 mmHg) would experience significant evaporative loss [1]. This property is critical in thermal pre-treatment steps, high-temperature UV-cure ovens, and applications requiring precise stoichiometric control of reactive groups throughout the cure cycle. It also reduces VOC emissions in industrial coating operations.

Adhesives and Sealants Requiring Balanced Modulus Between VEctomer 4010/4051 Extremes

For formulators currently using VEctomer 4051 (terephthalate-based, high-modulus) who require a softer, more flexible cured matrix, CAS 131132-77-9 (VEctomer 4020) offers a structurally analogous alternative with an aliphatic glutarate core replacing the aromatic terephthalate core [1]. This enables modulus reduction without changing the vinyl ether crosslinking chemistry or the cycloaliphatic backbone architecture, preserving UV/EB cure speed and chemical resistance while tuning mechanical properties. Conversely, for formulators using VEctomer 4010 (adipate-based, very flexible) who require slightly higher modulus with maintained flexibility, the glutarate core offers an intermediate option .

Polymer Synthesis Building Block for High-Molecular-Weight Cycloaliphatic Polyesters and Networks

CAS 131132-77-9 serves as a difunctional monomer or crosslinking agent in the synthesis of specialty polymers where its high molecular weight (436.58 g/mol) and cycloaliphatic character impart thermal stability and mechanical durability to the resulting materials . The dual vinyl ether functionality enables participation in both step-growth and chain-growth polymerization mechanisms, making it a versatile building block for research into novel copolymer networks, ion-exchange resin precursors, and photocurable composite matrices [1].

Application
Selection Property
Validation Focus
Flexible UV-curable coatings
Low crosslink density, flexible ester spacer
Cured-film flexibility, substrate adhesion
Low-VOC high-temperature cure
Extremely low volatility, high boiling point
Stoichiometric control, VOC emissions
Balanced-modulus adhesives and sealants
Aliphatic glutarate core for intermediate modulus
Modulus tuning between flexible and high-modulus extremes
Specialty polymer synthesis building block
High MW cycloaliphatic difunctional monomer
Thermal stability, dual-cure network architecture
Quote Request

Request a Quote for Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.